

# Spectroscopic Analysis for the Structural Confirmation of Keto-itraconazole: A Comparative Guide

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## Compound of Interest

Compound Name: Keto-itraconazole

Cat. No.: B608329

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This guide provides a comparative spectroscopic analysis of **keto-itraconazole**, a primary metabolite of the antifungal drug itraconazole. Due to the limited availability of comprehensive public data for **keto-itraconazole**, this document focuses on the available mass spectrometry data for its structural confirmation and compares it with analogous data for two widely used antifungal agents, fluconazole and voriconazole. Furthermore, this guide presents a summary of other spectroscopic data for these alternative drugs to serve as a reference. Detailed experimental protocols for the discussed spectroscopic techniques and a visualization of the metabolic pathway of itraconazole are also included.

## Comparative Spectroscopic Data

The structural confirmation of a pharmaceutical compound relies on a combination of spectroscopic techniques. While comprehensive data for **keto-itraconazole** is not readily available in the public domain, mass spectrometry provides a key piece of the puzzle for its identification.

## Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation pattern of a compound,

which are crucial for structural elucidation. The table below compares the reported mass-to-charge ratio ( $m/z$ ) for **keto-itraconazole** with those of fluconazole and voriconazole.

Compound	Ionization Mode	Precursor Ion ( $m/z$ )	Product Ion(s) ( $m/z$ )	Reference(s)
Keto-itraconazole	ESI+	719.10	406.10	[1]
Fluconazole	ESI+	307.1	238.1, 220.1	
Voriconazole	ESI+	350.1	281.1, 224.1, 127.1	

Note: ESI+ refers to Positive Electrospray Ionization. The product ions are characteristic fragments observed in MS/MS experiments.

## Other Spectroscopic Data (Reference Antifungals)

For a comprehensive comparison, the following tables summarize the available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for fluconazole and voriconazole. Equivalent experimental data for **keto-itraconazole** is not readily available in the reviewed literature.

### NMR Spectroscopy Data

Compound	Nucleus	Solvent	Chemical Shift (δ) ppm	Reference(s)
Fluconazole	<sup>1</sup> H	DMSO-d <sub>6</sub>	8.49 (s, 2H), 7.89 (s, 2H), 7.35-7.25 (m, 1H), 7.15-7.05 (m, 2H), 4.65 (s, 2H), 4.35 (s, 1H)	
<sup>13</sup> C	DMSO-d <sub>6</sub>		162.5, 160.0, 151.8, 144.9, 128.5, 111.9, 100.2, 71.8, 56.1	
Voriconazole	<sup>1</sup> H	CDCl <sub>3</sub>	8.65 (d, 1H), 7.95 (s, 1H), 7.68 (s, 1H), 7.35-7.25 (m, 1H), 6.95-6.85 (m, 2H), 5.55 (q, 1H), 5.15 (s, 1H), 4.85 (d, 1H), 4.55 (d, 1H), 1.25 (d, 3H)	
<sup>13</sup> C	CDCl <sub>3</sub>		163.2, 160.8, 158.5, 155.2, 151.9, 144.2, 129.8, 111.2, 105.4, 72.5, 52.8, 34.9, 16.8	

## FTIR Spectroscopy Data

Compound	Major Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment	Reference(s)
Fluconazole	3120, 2970, 1620, 1500, 1415, 1275, 1140, 965, 845	O-H stretch, C-H stretch, C=N stretch (triazole), C=C stretch (aromatic), C-H bend, C-F stretch, C-N stretch, C-F stretch	
Voriconazole	3200-3400, 3100, 2980, 1615, 1590, 1500, 1410, 1270, 1130	O-H stretch, N-H stretch (triazole), C-H stretch, C=N stretch (triazole), C=C stretch (aromatic), C=C stretch (pyrimidine), C-H bend, C-F stretch, C-N stretch	

## UV-Vis Spectroscopy Data

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Reference(s)
Fluconazole	Methanol	261	
Voriconazole	Methanol	256	

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Sample Preparation:
  - Spike plasma samples with an appropriate internal standard.
  - Perform protein precipitation by adding acetonitrile.
  - Vortex and centrifuge the samples.
  - Collect the supernatant for analysis.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5  $\mu$ m).
  - Mobile Phase: A gradient of (A) 10 mM ammonium formate in water with 0.1% formic acid and (B) 0.1% formic acid in acetonitrile.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5  $\mu$ L.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - **Keto-itraconazole**: 719.10  $\rightarrow$  406.10[1]
    - Fluconazole: 307.1  $\rightarrow$  238.1
    - Voriconazole: 350.1  $\rightarrow$  281.1
  - Collision Gas: Argon.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Reference: Tetramethylsilane (TMS) at 0 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Reference: Solvent peak (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.

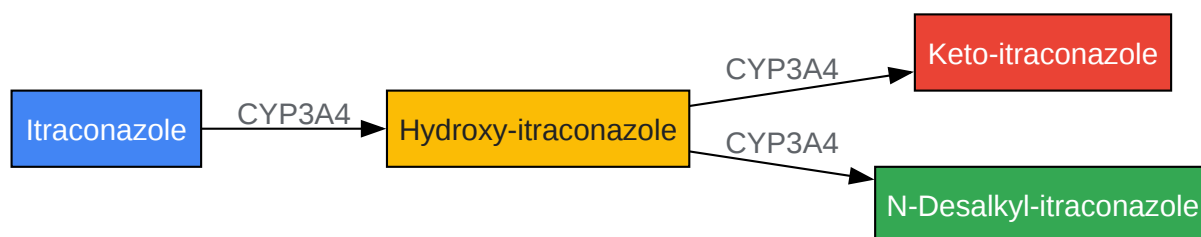
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Background: A background spectrum of the clean, empty ATR crystal should be collected before sample analysis.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
  - Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).
  - Prepare a series of dilutions to determine the optimal concentration for absorbance measurement (typically between 0.2 and 0.8 absorbance units).
- Data Acquisition:
  - Scan Range: 200-400 nm.
  - Blank: Use the solvent as a blank to zero the instrument.
  - Measurement: Record the absorbance spectrum and identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Itraconazole Metabolism Pathway

The following diagram illustrates the metabolic conversion of itraconazole to its major metabolites, including **keto-itraconazole**, primarily through the action of the cytochrome P450 3A4 (CYP3A4) enzyme.



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Caption: Metabolic pathway of Itraconazole.

This guide serves as a foundational resource for the spectroscopic analysis of **keto-itraconazole**. While a complete spectroscopic profile is not yet publicly available, the provided data and protocols offer a starting point for researchers in the field of drug development and analysis. Further research is warranted to fully characterize the spectroscopic properties of this important metabolite.

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## References

- 1. ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION [ouci.dntb.gov.ua]
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